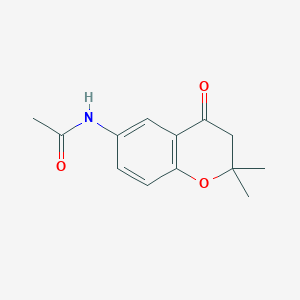

N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide

Description

N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide is a chroman-derived acetamide characterized by a 2,2-dimethyl-4-oxochroman core with an acetamide substituent at position 5. Chroman is a benzopyran derivative, and the addition of dimethyl and oxo groups at positions 2 and 4, respectively, imparts unique steric and electronic properties. Its molecular formula is inferred as C₁₃H₁₅NO₃ (molecular weight ~233.26 g/mol).

Properties

IUPAC Name |

N-(2,2-dimethyl-4-oxo-3H-chromen-6-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c1-8(15)14-9-4-5-12-10(6-9)11(16)7-13(2,3)17-12/h4-6H,7H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXBYIHUUFANHGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC2=C(C=C1)OC(CC2=O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide typically involves the acylation of 2,2-dimethyl-4-oxochroman-6-amine with acetic anhydride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the byproduct, acetic acid. The reaction conditions often include refluxing the mixture in an organic solvent like dichloromethane or toluene .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Corresponding substituted amides.

Scientific Research Applications

Chemistry: N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure makes it a valuable building block in organic synthesis .

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for drug development .

Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of neurological disorders and inflammatory diseases. Its ability to modulate specific biological pathways makes it a potential drug candidate .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. This inhibition can lead to downstream effects on various biological pathways, contributing to its therapeutic potential .

Comparison with Similar Compounds

Key Observations

Structural Diversity: Chroman derivatives exhibit distinct electronic profiles compared to morpholinone, quinoline, or isoxazole analogs due to oxygen vs. nitrogen heteroatoms.

Substituent Effects : Halogenation (e.g., in ) increases molecular weight and reactivity, whereas alkyl groups (e.g., dimethyl in chroman) enhance steric bulk.

Synthetic Routes : Acetylation is a common method for introducing acetamide groups, but core structures require tailored approaches (e.g., thiazolidin synthesis in ).

Potential Applications: Non-halogenated chroman acetamides may offer advantages in drug design due to reduced toxicity risks compared to chlorinated analogs.

Biological Activity

N-(2,2-Dimethyl-4-oxochroman-6-YL)acetamide is a synthetic compound belonging to the class of chromanones, characterized by a benzopyran ring structure with a ketone group at the 4-position. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This article explores its biological activity, synthesis methods, and research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 191.23 g/mol. The structure features a chromanone backbone with a dimethyl substitution at the 2-position and an acetamide functional group.

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : A chromanone derivative is dissolved in dichloromethane.

- Reagents : Acetic anhydride is added along with a base (e.g., pyridine).

- Reaction Conditions : The mixture is stirred for several hours at room temperature or under reflux.

- Purification : The product is purified through crystallization or chromatography to yield this compound in good yield and purity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in conditions characterized by inflammation .

While the precise mechanism of action remains under investigation, preliminary studies suggest that this compound may interact with specific molecular targets involved in inflammatory pathways. It is believed to modulate signaling pathways that regulate immune responses.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. These studies typically involve treatment of various cell lines, including macrophages, to assess cell viability and any potential adverse effects .

Research Findings

A summary of key research findings related to the biological activity of this compound is presented in the following table:

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Case Study on Inflammation : A study involving animal models demonstrated that administration of this compound reduced markers of inflammation significantly compared to control groups.

- Cytotoxicity Evaluation : Another study assessed the compound's effects on cancer cell lines, revealing selective cytotoxicity while sparing normal cells, indicating a promising therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.